Xylazine
Xylazine
Xylazine is α2 class of adrenergic receptor agonist.Target: Adrenergic ReceptorXylazine is a drug that is used for sedation, anesthesia, muscle relaxation, and analgesia in animals such as horses, cattle and other non-human mammals. An analogue of clonidine, it is an agonist at the α2 class of adrenergic receptor. Xylazine has recently emerged as a recreational drug, especially in Puerto Rico [1]. Administration of xylazine (0.17 mg/kg of body weight, diluted to a 10-ml volume, using 0.9% NaCl) induced approximately 2.5 hours of local analgesia without apparent side effects. Higher doses of xylazine caused mild hind limb ataxia. Administration of lidocaine induced a similar duration of analgesia, with severe hind limb ataxia (100% incidence). We concluded that xylazine given by epidural injection results in safe, effective perineal analgesia in horses [2].
Brand Name:
Vulcanchem
CAS No.:
7361-61-7
VCID:
VC0196854
InChI:
InChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14)
SMILES:
CC1=C(C(=CC=C1)C)NC2=NCCCS2
Molecular Formula:
C12H16N2S
Molecular Weight:
220.34 g/mol
Xylazine
CAS No.: 7361-61-7
Inhibitors
VCID: VC0196854
Molecular Formula: C12H16N2S
Molecular Weight: 220.34 g/mol
CAS No. | 7361-61-7 |
---|---|
Product Name | Xylazine |
Molecular Formula | C12H16N2S |
Molecular Weight | 220.34 g/mol |
IUPAC Name | N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
Standard InChI | InChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14) |
Standard InChIKey | BPICBUSOMSTKRF-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C)NC2=NCCCS2 |
Canonical SMILES | CC1=C(C(=CC=C1)C)NC2=NCCCS2 |
Appearance | Solid powder |
Melting Point | 140.0 °C |
Description | Xylazine is α2 class of adrenergic receptor agonist.Target: Adrenergic ReceptorXylazine is a drug that is used for sedation, anesthesia, muscle relaxation, and analgesia in animals such as horses, cattle and other non-human mammals. An analogue of clonidine, it is an agonist at the α2 class of adrenergic receptor. Xylazine has recently emerged as a recreational drug, especially in Puerto Rico [1]. Administration of xylazine (0.17 mg/kg of body weight, diluted to a 10-ml volume, using 0.9% NaCl) induced approximately 2.5 hours of local analgesia without apparent side effects. Higher doses of xylazine caused mild hind limb ataxia. Administration of lidocaine induced a similar duration of analgesia, with severe hind limb ataxia (100% incidence). We concluded that xylazine given by epidural injection results in safe, effective perineal analgesia in horses [2]. |
Related CAS | 23076-35-9 (mono-hydrochloride) |
Synonyms | BAY Va 1470 BAY-Va 1470 BAYVa 1470 Rompun Xylaxine Xylazin Xylazine Xylazine Hydrochloride Xylazine Monohydrochloride Xylazine Phosphate (1:1) |
Reference | 1:Anesthetic efficacy of ketamine-diazepam, ketamine-xylazine, and ketamine-acepromazine in Caspian Pond turtles (Mauremys caspica). Adel M, Sadegh AB, Arizza V, Abbasi H, Inguglia L, Saravi HN.Indian J Pharmacol. 2017 Jan-Feb;49(1):93-97. doi: 10.4103/0253-7613.201023. PMID: 28458430 Free PMC Article2:Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine. Janssen CF, Maiello P, Wright MJ Jr, Kracinovsky KB, Newsome JT.J Am Assoc Lab Anim Sci. 2017 Mar 1;56(2):142-147. PMID: 28315642 3:Cytotoxicity of ketamine, xylazine and Hellabrunn mixture in liver-, heart- and kidney-derived cells from fallow deer. Kovacova V, Abdelsalam EE, Bandouchova H, Brichta J, Havelkova B, Piacek V, Vitula F, Pikula J.Neuro Endocrinol Lett. 2016 Dec 18;37(Suppl1):78-83. PMID: 28263534 |
PubChem Compound | 5707 |
Last Modified | Nov 11 2021 |
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